molecular formula C10H8BrFO B1443794 (3-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 1428881-43-9

(3-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No. B1443794
M. Wt: 243.07 g/mol
InChI Key: DFGLMUPCLPSQHO-UHFFFAOYSA-N
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Description

“(3-Bromo-2-fluorophenyl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C10H8BrFO . It has a molecular weight of 243.07 g/mol . This compound is also known as Compound A.


Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-fluorophenyl)(cyclopropyl)methanone” consists of a bromo-fluorophenyl group attached to a cyclopropyl methanone group . The InChI code for this compound is 1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Convenient Synthesis Techniques: A study by Stark (2000) detailed convenient procedures for synthesizing ciproxifan, a histamine H3-receptor antagonist, demonstrating the utility of cyclopropyl phenyl methanones in medicinal chemistry Stark, 2000.
  • Crystal Structure and Synthesis: Research by Xin-mou (2009) focused on the synthesis and crystal structure determination of similar compounds, providing essential data for understanding their chemical behavior and potential applications Xin-mou, 2009.

Potential Therapeutic Applications

  • Antitubercular and Antimalarial Agents: A study highlighted the synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as potent antitubercular and antimalarial agents, indicating the potential of cyclopropyl methanones in developing new therapeutic agents Ajay et al., 2010.
  • Antioxidant Properties: Çetinkaya et al. (2012) synthesized and evaluated the antioxidant properties of derivatives, shedding light on their potential as antioxidants Çetinkaya, Yasin, et al., 2012.

Research and Development of New Chemical Entities

  • Development of P2X7 Antagonist: Chrovian et al. (2018) described the synthesis and preclinical profiling of a P2X7 antagonist clinical candidate, illustrating the role of cyclopropyl methanones in the development of new pharmacological agents Chrovian, C., et al., 2018.

properties

IUPAC Name

(3-bromo-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGLMUPCLPSQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255867
Record name (3-Bromo-2-fluorophenyl)cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluorophenyl)(cyclopropyl)methanone

CAS RN

1428881-43-9
Record name (3-Bromo-2-fluorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428881-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-fluorophenyl)cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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